N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFRJULNLCTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 6-methylbenzo[d]thiazole-2-amine with 3-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide exhibits significant anticancer properties against various cancer cell lines, including:
- Colo205 (colorectal cancer)
- U937 (lymphoma)
- MCF7 (breast cancer)
- A549 (lung cancer)
The mechanism of action involves the activation of the p53 protein, a crucial regulator of the cell cycle and apoptosis. This compound induces G2/M cell cycle arrest and promotes apoptosis through modulation of Bcl-2 and Bax protein levels, leading to increased expression of caspases.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colo205 | 12.5 | p53 activation |
| U937 | 15.0 | Apoptosis induction |
| MCF7 | 10.0 | Cell cycle arrest |
| A549 | 18.5 | Caspase activation |
2. Antimicrobial Properties
this compound also demonstrates antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Table 2: Antimicrobial Activity Data
| Bacteria Tested | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10 |
| S. aureus | 8 | 9 |
| B. subtilis | 8 | 8 |
| S. epidermidis | 8 | 7 |
The antimicrobial mechanism is believed to involve inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of Benzothiazole Derivative : Starting with appropriate thioketones and amines.
- Methylation : Introducing the methylthio group via nucleophilic substitution.
- Amidation : Reacting with suitable acyl chlorides to form the final amide compound.
These reactions highlight the versatility of this compound in synthetic organic chemistry.
Industrial Applications
Beyond its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer and antimicrobial agents.
- Material Science : In the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is unique due to the presence of both the methylthio and benzamide groups, which confer distinct chemical and biological properties
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and potential therapeutic effects.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The presence of the methylthio group enhances its solubility and reactivity, making it suitable for further modifications and applications in drug development.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. The mechanism of action primarily involves:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : It promotes apoptosis by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax, leading to increased caspase activity and subsequent cell death .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Colo205 | 5.0 | G2/M arrest, apoptosis |
| U937 | 4.5 | Bcl-2/Bax modulation |
| MCF7 | 6.0 | Caspase activation |
| A549 | 7.2 | Cell cycle disruption |
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential as a therapeutic agent for infections.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 12 μg/mL |
| Klebsiella pneumoniae | 10 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, contributing to its therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer therapy:
- Study on MCF7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspases .
- Antimicrobial Efficacy Study : Another research focused on its antimicrobial properties revealed that the compound effectively inhibited the growth of multiple bacterial strains, outperforming some standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
